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molecular formula C18H17F2N3O3 B8449998 1-Cyclopropyl-7-(2,5-diazabicyclo[2.2.1]heptan-2-yl)-6,8-difluoro-4-oxo-quinoline-3-carboxylic acid

1-Cyclopropyl-7-(2,5-diazabicyclo[2.2.1]heptan-2-yl)-6,8-difluoro-4-oxo-quinoline-3-carboxylic acid

Cat. No. B8449998
M. Wt: 361.3 g/mol
InChI Key: AHPALVNYJYICFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04578473

Procedure details

To a solution of 1.0 g (3.4 mmole) of methyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate in 25 ml dichloromethane was added 0.6 ml (0.8 g, 4.2 mmole) of iodotrimethylsilane while stirring at room temperature under a blanket of nitrogen. The reaction was warmed to reflux and stirred overnight. An additional 0.23 ml (1.6 mmole) of iodotrimethylsilane was added and the solution was refluxed for another two hours, cooled to room temperature, and concentrated. The residue was taken up in 20 ml of acetonitrile. To this solution was added a mixture of 2.2 g (8.5 mmole) of 2,5-diazabicyclo[2.2.1]heptane, dihydrobromide, 2.7 g (17.9 mmole) 1,8-diazobicyclo[5.4.0]undec-7-ene and 20 ml acetonitrile. The reaction was refluxed for 2.5 hours then cooled to room temperature. The formed precipitate was filtered, washed with acetonitrile and ethyl ether, yielding 1.13 g (92%) of the title compound, mp 288°-290° C.
Name
methyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.23 mL
Type
reactant
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
1,8-diazobicyclo[5.4.0]undec-7-ene
Quantity
2.7 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
[CH:1]1([N:4]2[C:13]3[C:8](=[CH:9][C:10]([F:16])=[C:11](F)[C:12]=3[F:14])[C:7](=[O:17])[C:6]([C:18]([O:20]C)=[O:19])=[CH:5]2)[CH2:3][CH2:2]1.I[Si](C)(C)C.Br.Br.[CH:29]12[CH2:35][CH:32]([NH:33][CH2:34]1)[CH2:31][NH:30]2.C(#N)C>ClCCl>[CH:1]1([N:4]2[C:13]3[C:8](=[CH:9][C:10]([F:16])=[C:11]([N:30]4[CH2:31][CH:32]5[CH2:35][CH:29]4[CH2:34][NH:33]5)[C:12]=3[F:14])[C:7](=[O:17])[C:6]([C:18]([OH:20])=[O:19])=[CH:5]2)[CH2:2][CH2:3]1 |f:2.3.4|

Inputs

Step One
Name
methyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
Quantity
1 g
Type
reactant
Smiles
C1(CC1)N1C=C(C(C2=CC(=C(C(=C12)F)F)F)=O)C(=O)OC
Name
Quantity
0.6 mL
Type
reactant
Smiles
I[Si](C)(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.23 mL
Type
reactant
Smiles
I[Si](C)(C)C
Step Three
Name
Quantity
2.2 g
Type
reactant
Smiles
Br.Br.C12NCC(NC1)C2
Name
1,8-diazobicyclo[5.4.0]undec-7-ene
Quantity
2.7 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring at room temperature under a blanket of nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for another two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
To this solution was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The formed precipitate was filtered
WASH
Type
WASH
Details
washed with acetonitrile and ethyl ether

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N1C=C(C(C2=CC(=C(C(=C12)F)N1C2CNC(C1)C2)F)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.13 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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